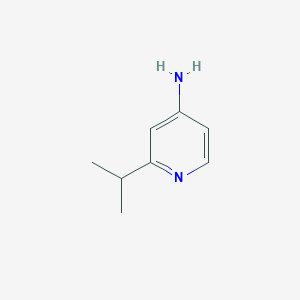

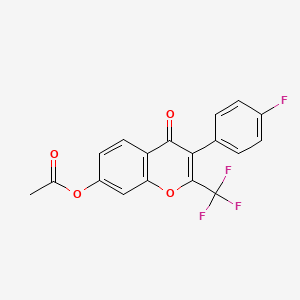

![molecular formula C10H12F3N3O3 B2413760 4-({[1-甲基-3-(三氟甲基)-1H-吡唑-4-基]羰基}氨基)丁酸 CAS No. 956323-69-6](/img/structure/B2413760.png)

4-({[1-甲基-3-(三氟甲基)-1H-吡唑-4-基]羰基}氨基)丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves several steps including condensation, acylation, cyclization, and hydrolysis . The reaction conditions include moderate temperatures and the use of nonchlorinated organic solvents . The yield of the process was improved significantly under these conditions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation, acylation, and cyclization . The reactions were carried out under moderate conditions and yielded significant results .科学研究应用

氢键分子结构

研究已探讨了相关化合物的分子结构,例如4-[(5-甲基-1H-吡唑-3-基)氨基]-3-硝基苯甲酸甲酯,重点研究了它们的氢键链和片层。这些结构对于理解此类化合物的分子相互作用和晶体学具有重要意义 (Portilla 等,2007)。

合成和结晶

研究详细阐述了类似化合物的合成,如5-氨基-1-[(5'-甲基-1'-叔丁基-4'-吡唑基)羰基]-3-甲硫代-1H-吡唑-4-羧酸乙酯及其晶体结构。这些发现对于理解结晶过程和在材料科学中的潜在应用至关重要 (Minga,2005)。

抗真菌和生物活性

已对吡唑化合物的衍生物进行研究,证明了它们的潜在抗真菌活性和其他生物特性。例如,合成新型吡唑并[3,4-d]嘧啶衍生物作为潜在的抗菌剂,突出了此类化合物在药物化学中的相关性 (Holla 等,2006)。

在生物介质中测量 pH 值的潜力

一些研究调查了与所讨论化合物密切相关的三氟甲基唑在生物介质中测量 pH 值的潜在用途。该应用与生物化学和医学诊断领域尤为相关 (Jones 等,1996)。

未来方向

作用机制

Mode of Action

It’s worth noting that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the biological activity of a molecule . The presence of a pyrazole ring, a heterocyclic aromatic organic compound, could also contribute to its interaction with biological targets .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of various bioactive small molecules , suggesting that this compound could potentially interact with multiple biochemical pathways.

Result of Action

The compound’s trifluoromethyl group and pyrazole ring suggest potential bioactivity .

属性

IUPAC Name |

4-[[1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O3/c1-16-5-6(8(15-16)10(11,12)13)9(19)14-4-2-3-7(17)18/h5H,2-4H2,1H3,(H,14,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIVDPHBZLQWTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}amino)butanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

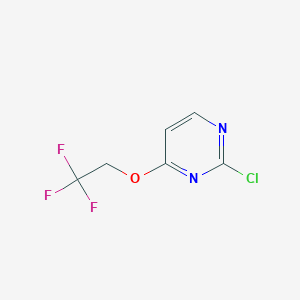

![N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide](/img/structure/B2413677.png)

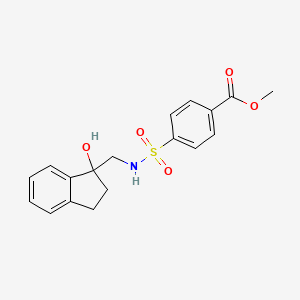

![1-[(1-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2413682.png)

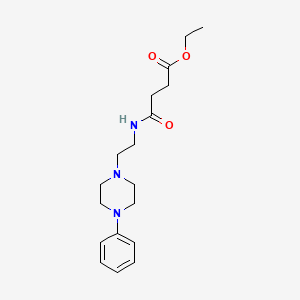

![3,6-Dichloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B2413684.png)

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2413685.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2413687.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2413689.png)